molecular formula C10H9ClN2O2 B5844475 N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide

N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide

Cat. No.: B5844475
M. Wt: 224.64 g/mol
InChI Key: OMTAQIXNLWINFR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-2-hydroxyindole.

    Acetylation: The 5-chloro-2-hydroxyindole is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-1H-indol-3-yl)acetamide: Similar structure but lacks the chlorine atom.

    N-(5-bromo-2-hydroxy-1H-indol-3-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(5-fluoro-2-hydroxy-1H-indol-3-yl)acetamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-5(14)12-9-7-4-6(11)2-3-8(7)13-10(9)15/h2-4,13,15H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTAQIXNLWINFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC2=C1C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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